molecular formula C20H22O9 B156491 3,4,5-Trimethoxybenzoic Anhydride CAS No. 1719-88-6

3,4,5-Trimethoxybenzoic Anhydride

Cat. No.: B156491
CAS No.: 1719-88-6
M. Wt: 406.4 g/mol
InChI Key: LQJFTZJNDJDCKV-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzoic Anhydride: is an organic compound with the molecular formula C20H22O9 and a molecular weight of 406.39 g/mol . It is a derivative of benzoic acid, specifically a trimethoxy-substituted benzoic anhydride. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Biochemical Analysis

Biochemical Properties

3,4,5-Trimethoxybenzoic Anhydride plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, facilitating the formation of ester bonds. This compound is known to react with amines and alcohols, forming amides and esters, respectively . These interactions are crucial in the synthesis of pharmaceuticals and other organic compounds.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it has been shown to impact the expression of genes related to cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes, either inhibiting or activating their activity. For example, it has been found to inhibit certain hydrolases, preventing the breakdown of specific substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as hydrolases and transferases, facilitating the conversion of substrates into products . This compound can also affect the levels of certain metabolites, altering the overall metabolic flux within cells. Additionally, it has been found to influence the activity of cofactors involved in these pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . This compound can accumulate in certain tissues, depending on its affinity for specific biomolecules and its rate of metabolism.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with other biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s activity and function, as it interacts with different enzymes and proteins within these subcellular regions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxybenzoic Anhydride can be synthesized through the reaction of 3,4,5-Trimethoxybenzoic Acid with acetic anhydride or other anhydrides under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the anhydride .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,4,5-Trimethoxybenzoic Anhydride is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the preparation of various derivatives for research purposes .

Biology and Medicine: In biological research, this compound is used to study the effects of methoxy-substituted benzoic anhydrides on cellular processes.

Industry: The compound is used in the production of dyes, inks, and photographic developers. It also finds applications in the synthesis of specialty chemicals and materials .

Comparison with Similar Compounds

Comparison: 3,4,5-Trimethoxybenzoic Anhydride is unique due to its anhydride functional group, which makes it more reactive compared to its acid or alcohol counterparts. This increased reactivity allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(3,4,5-trimethoxybenzoyl) 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O9/c1-23-13-7-11(8-14(24-2)17(13)27-5)19(21)29-20(22)12-9-15(25-3)18(28-6)16(10-12)26-4/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJFTZJNDJDCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169185
Record name 3,3',4,4',5,5'-Hexamethoxybenzoic anhydride
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Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1719-88-6
Record name Benzoic acid, 3,4,5-trimethoxy-, 1,1′-anhydride
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Record name 3,3',4,4',5,5'-Hexamethoxybenzoic anhydride
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Record name 1719-88-6
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Record name 3,3',4,4',5,5'-Hexamethoxybenzoic anhydride
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Record name 3,3',4,4',5,5'-hexamethoxybenzoic anhydride
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Record name 3,3',4,4',5,5'-HEXAMETHOXYBENZOIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3,4,5-trimethoxybenzoic anhydride in the synthesis of anticancer agents?

A: this compound plays a crucial role as a key reagent in synthesizing 1-aroylindoles and 1-aroylindolines, two classes of compounds investigated for their anticancer potential. [] These compounds are structural analogs of combretastatin A-4 (CA-4), a natural product known for its potent antitumor activity.

Q2: How does the structure of the synthesized compounds relate to their anticancer activity?

A: The study emphasizes the importance of the trimethoxyphenyl moiety, derived from this compound, in contributing to the cytotoxic activity of the synthesized compounds. [] Notably, modifications to this core structure significantly influence the potency against cancer cells.

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